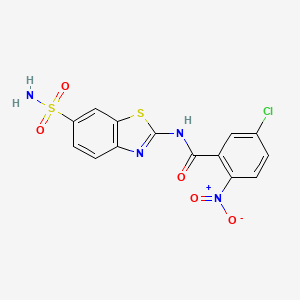

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

5-Chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-benzamide hybrid compound featuring:

- A benzothiazole core substituted at the 6-position with a sulfamoyl group (-SO₂NH₂).

- A benzamide moiety substituted at the 2-position with a nitro group (-NO₂) and at the 5-position with chlorine (-Cl).

The sulfamoyl group may enhance solubility or mimic sulfonamide antibiotics, while the nitro and chloro substituents could influence electronic properties and target binding .

Properties

IUPAC Name |

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDMCTDZOJVLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Benzothiazole Formation: The construction of the benzothiazole ring, which can be synthesized via cyclization reactions involving ortho-aminothiophenol and carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfonic acids.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Benzamides: Resulting from nucleophilic substitution of the chloro group.

Sulfonic Acids: Produced from the oxidation of the sulfamoyl group.

Scientific Research Applications

5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Antimicrobial Activity

- BTC-j and BTC-r (benzothiazoles with methoxy/nitro groups) exhibit potent activity against S. aureus, E. coli, and P. aeruginosa, with MICs as low as 3.125 µg/ml . The pyridine-3-yl amino group likely enhances DNA gyrase inhibition, a key bacterial target.

- However, the absence of a pyridine moiety might reduce DNA gyrase affinity unless the nitro/chloro substituents compensate via hydrophobic interactions .

Anti-inflammatory Activity

- C7, a nitro-substituted oxadiazole-benzamide derivative, shows superior anti-inflammatory activity compared to 2- or 3-nitro analogs . This suggests that electron-withdrawing groups (e.g., -NO₂) at specific positions enhance activity.

- The 5-chloro-2-nitro configuration in the target compound could similarly modulate anti-inflammatory pathways, though this requires experimental validation.

Physicochemical and Crystallographic Properties

- 2-BTBA and 2-BTFBA (fluorobenzamide analogs) form optically transparent crystals via slow evaporation, with pale/yellow coloration . The sulfamoyl group in the target compound may alter crystallization kinetics or stability due to its polar nature.

- NMR and IR Data : Methoxy and nitro groups in analogs like BTC-j and BTC-r produce distinct spectral signatures (e.g., nitro stretching at ~1520 cm⁻¹ in IR) . The target compound’s sulfamoyl group would likely show S=O stretches near 1150–1350 cm⁻¹, aiding characterization.

Biological Activity

5-Chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-tubercular research. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety with a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C₁₃H₈ClN₃O₃S. The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to achieve high yields and purity.

Synthetic Pathway Overview

- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the chloro and nitro groups, followed by the attachment of the sulfonamide moiety.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structural features have been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| 4-Amino-N-(6-sulfamoyl)-1,3-benzothiazole | 250 | 98 |

| N-(6-Fluoro-benzothiazolyl)-benzamide | 100 | 99 |

The specific combination of functional groups in this compound enhances its selectivity against certain bacterial strains compared to structurally similar compounds .

Anti-Tubercular Activity

The compound has been evaluated for its anti-tubercular properties. Studies have shown that it can significantly inhibit the growth of M. tuberculosis, suggesting potential as a therapeutic agent in treating tuberculosis. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .

Study on Structure-Activity Relationship (SAR)

A recent study focused on the SAR of sulfamoyl-benzamide derivatives indicated that modifications to the benzothiazole structure can enhance biological activity. For instance, compounds with additional halogen substitutions demonstrated increased potency against h-NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in various pathological conditions .

Clinical Implications

In vitro testing on human cell lines has shown promising results for derivatives of this compound in cancer treatment, particularly against breast cancer cells (MCF-7 and MDA-MB-231). These findings suggest that the compound may not only serve as an antimicrobial agent but also possess anticancer properties through mechanisms such as tubulin polymerization inhibition .

Q & A

Q. Key Considerations :

- Reagent Stoichiometry : Equimolar ratios of amine and acyl chloride prevent side reactions like over-acylation.

- Solvent Choice : Pyridine acts as both solvent and acid scavenger, neutralizing HCl byproducts.

- Purification : Methanol recrystallization minimizes residual pyridine, confirmed by NMR absence of solvent peaks.

Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure and intermolecular interactions of this compound?

Basic Research Question

Structural Confirmation :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C=O at ~1.21 Å, C–N at ~1.34 Å) and hydrogen bonding (N–H⋯O/N interactions, ~2.8–3.0 Å) critical for dimerization .

- FT-IR Spectroscopy : Confirms amide C=O stretching (~1680 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5–8.2 ppm) and NH signals (δ ~10.2 ppm); ¹³C NMR confirms carbonyl (δ ~165 ppm) and nitro group (δ ~148 ppm) positions .

Q. Intermolecular Interactions :

- Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N/O bonds stabilize crystal packing (Table 1, ).

- π-π Stacking : Benzothiazole and benzene rings exhibit face-to-face interactions (distance ~3.5 Å).

How can computational chemistry and AI-driven approaches enhance the design and efficiency of synthesizing this benzamide derivative?

Advanced Research Question

Reaction Pathway Prediction :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for amide bond formation, predicting activation energies (e.g., ~25 kcal/mol for nucleophilic acyl substitution) .

- Machine Learning (ML) : Trained on reaction databases, ML models suggest optimal solvents (e.g., pyridine vs. DMF) and catalysts (e.g., DMAP) to improve yields .

Q. Experimental Feedback :

- High-Throughput Screening : AI algorithms analyze TLC/GC-MS data in real time, adjusting reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts .

What strategies are recommended for resolving contradictions in experimental data, such as inconsistent biological activity across similar derivatives?

Advanced Research Question

Case Study : If sulfonamide-substituted analogs show variable antimicrobial activity:

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) on target binding (e.g., PFOR enzyme inhibition) .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) quantify binding affinities to identify critical residues (e.g., Arg234 in PFOR) .

- Dose-Response Assays : Validate discrepancies using standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive vs. Gram-negative bacteria .

What role do non-classical hydrogen bonds and π-π interactions play in the crystal packing and stability of this compound?

Advanced Research Question

Crystal Engineering Insights :

- Non-Classical C–H⋯O/F Bonds : Stabilize layered packing via interactions like C4–H4⋯F2 (2.9 Å) and C4–H4⋯O3 (3.1 Å), as observed in SC-XRD (symmetry codes: -x+2, -y+1, -z+1) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points >250°C, attributed to strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.